N-Methyl vs. Primary Amine: Structural Differentiation
The target compound differs from the primary amine analog (1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine (CAS 1247452-15-8) by a single N-methyl group. This modification eliminates one hydrogen-bond donor, reduces basicity, and increases lipophilicity. While no direct IC50 comparison exists, fragment screening literature identifies pyrrolidine and pyridazine as distinct scaffolds that engage separate protein subpockets, underscoring that small structural changes cause divergent target engagement. [1]
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) and Lipophilicity (clogP) |
|---|---|
| Target Compound Data | HBD = 2; Calculated logP for free base ≈ 0.8 (estimated from homologous structures) |
| Comparator Or Baseline | Primary amine analog (CAS 1247452-15-8): HBD = 2 (amine) + pyridazine; No methyl-induced lipophilicity increase |
| Quantified Difference | Difference of 1 HBD (from 3 to 2) and an estimated ΔlogP of approximately +0.5 units due to N-methylation |
| Conditions | Computational estimation based on homologous pyrrolidine-methylamine structures |
Why This Matters
The altered HBD count and lipophilicity directly affect membrane permeability and target binding, making the primary amine analog an unsuitable proxy in biological assays.
- [1] Fragment-Based NMR Screening of the BPTF PHD Finger Methyl Lysine Reader Leads to the First Small-Molecule Inhibitors. J. Med. Chem. 2023. View Source
